tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperidine ring, and a 1,2,4-oxadiazole ring with a pyridine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.
Attachment of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via a tert-butylation reaction using tert-butyl chloride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine substituent.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring.
Substitution: The compound can undergo various substitution reactions, particularly at the pyridine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam, while substitution reactions on the pyridine ring can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions of the oxadiazole and piperidine rings with biological targets. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacophore. Its structure allows for interactions with various biological targets, making it a promising compound for drug discovery.
Industry
In industry, this compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, while the piperidine ring can modulate the activity of these targets. The pyridine ring can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate lies in the presence of the 1,2,4-oxadiazole ring, which imparts unique chemical and biological properties. This ring can enhance the stability, reactivity, and binding affinity of the compound, making it a valuable building block for various applications.
Properties
IUPAC Name |
tert-butyl 4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-17(2,3)23-16(22)21-9-6-12(7-10-21)15-19-14(20-24-15)13-5-4-8-18-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVFSIRWNKTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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